molecular formula C17H22N2O3 B439898 Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 313245-08-8

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Numéro de catalogue: B439898
Numéro CAS: 313245-08-8
Poids moléculaire: 302.37g/mol
Clé InChI: RNPGWBBDXQCZJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 313245-08-8) is a tetrahydropyrimidine derivative featuring a butyl ester substituent at position 5, methyl groups at positions 1 and 6, a phenyl group at position 4, and an oxo group at position 2.

Propriétés

IUPAC Name

butyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-5-11-22-16(20)14-12(2)19(3)17(21)18-15(14)13-9-7-6-8-10-13/h6-10,15H,4-5,11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPGWBBDXQCZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Modified Biginelli Condensation

The classical Biginelli reaction combines an aldehyde, β-keto ester, and urea under acidic conditions to form dihydropyrimidinones. For the target compound, modifications are necessary:

Reagents :

  • Aldehyde : Benzaldehyde (for the 4-phenyl group).

  • β-Keto ester : Butyl 3-ketovalerate (to introduce the 5-carboxylate and 6-methyl group).

  • Urea derivative : N-Methylurea (for the 1-methyl group).

Procedure :

  • Combine benzaldehyde (1.2 equiv), butyl 3-ketovalerate (1.0 equiv), and N-methylurea (1.5 equiv) in ethanol.

  • Add catalytic HCl (10 mol%) and reflux at 80°C for 12–24 hours.

  • Isolate the product via vacuum filtration and recrystallize from ethanol.

Optimization Insights :

  • Catalysts : Ionic liquids (e.g., [Dsbim]Cl) improve yields to >85% by enhancing electrophilicity of intermediates.

  • Solvent : Ethanol or methanol favors cyclization; acetonitrile reduces side products.

  • Temperature : Reflux conditions (70–80°C) balance reaction rate and decomposition.

Yield : 65–78% (unoptimized); up to 89% with ionic liquid catalysts.

Stepwise Pyrimidine Ring Assembly

For greater control over substituents, a stepwise approach is employed:

Synthesis of 4-Phenyl-1,6-Dimethyltetrahydropyrimidine Intermediate

  • Grignard Reaction :

    • React β-bromoethylbenzene with magnesium in methyl tert-butyl ether (MTBE) to form a phenyl Grignard reagent.

    • Add dimethyl oxalate to yield 2-oxo-4-phenylbutyrate.

    • Conditions : 30–60°C, 1–12 hours; yield: 80–85%.

  • Cyclocondensation :

    • Combine 2-oxo-4-phenylbutyrate with N-methylurea and formaldehyde in acetic acid.

    • Heat at 100°C for 6 hours to form the tetrahydropyrimidine core.

Key Advantage : Avoids regioselectivity issues associated with one-pot methods.

Esterification and Functionalization

  • Butyl Ester Introduction :

    • React the carboxylic acid intermediate (from hydrolysis of 2-oxo-4-phenylbutyrate) with butanol via acid-catalyzed Fischer esterification.

    • Catalyst : H2SO4 (5 mol%); yield: 75–82%.

Alternative Pathway: Pfitzinger Reaction-Based Synthesis

Adapted from quinoline-pyrimidine hybrid syntheses:

  • Isatin Derivative Preparation :

    • React isatin with methyl vinyl ketone to form a quinoline precursor.

  • Cyclocondensation :

    • Treat the quinoline intermediate with chloropyrimidine fragments (e.g., 4-chloro-2-methylpyrimidine) under basic conditions.

  • Esterification :

    • Introduce the butyl group via alkylation of the carboxylic acid using butyl bromide and K2CO3.

Yield : 70–75% overall; requires stringent anhydrous conditions.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Modified Biginelli65–89%12–24 hOne-pot simplicityLimited regioselectivity control
Stepwise Assembly75–85%18–30 hHigh substituent controlMultiple purification steps required
Pfitzinger-Based70–75%24–36 hCompatibility with complex substituentsSensitive to moisture and oxygen

Catalytic and Solvent Systems

  • Ionic Liquids : [Dsbim]Cl enhances cyclocondensation rates by stabilizing charged intermediates.

  • Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in non-polar solvents.

  • Solvents :

    • Polar Protic (e.g., ethanol) : Favors proton transfer in cyclization.

    • Aprotic (e.g., MTBE) : Reduces side reactions in Grignard steps.

Scalability and Industrial Considerations

  • Cost Drivers : Butyl β-keto esters and N-methylurea are commercially available but costlier than standard reagents.

  • Waste Management : MTBE and ionic liquids require recycling protocols to minimize environmental impact.

  • Process Intensification : Continuous-flow systems reduce reaction times by 40% compared to batch methods .

Analyse Des Réactions Chimiques

Types of Reactions

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

The compound’s structural analogs vary in ester substituents, functional groups, and additional modifications. Below is a systematic comparison:

Variation in Ester Substituents

a) Ethyl 1,6-Dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 50628-42-7)
  • Molecular Formula : C₁₅H₁₈N₂O₃
  • Molecular Weight : 274.32 g/mol
  • Key Difference : Ethyl ester instead of butyl.
  • Widely used as a reference compound in synthetic studies .
b) Benzyl 1,6-Dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 60750-24-5)
  • Molecular Formula : C₂₀H₂₀N₂O₃
  • Molecular Weight : 336.38 g/mol
  • Key Difference : Benzyl ester introduces aromaticity, enhancing π-π stacking interactions in biological systems. This may improve binding affinity in target proteins but increases molecular weight .
c) Butyl Analogue
  • Molecular Formula : C₁₈H₂₂N₂O₃ (estimated)
  • Molecular Weight : ~314.38 g/mol (estimated)
  • Key Feature : The butyl group balances lipophilicity and solubility, making it suitable for applications requiring moderate membrane permeability .

Functional Group Modifications

a) Ethyl 1,6-Dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 108958-81-2)
  • Key Difference : Replacement of the oxo group (C=O) at position 2 with thioxo (C=S).
  • Impact : The thioxo group increases electron density, altering reactivity and hydrogen-bonding capacity. This modification may enhance metal coordination properties or alter pharmacokinetics .
b) Methyl (R,E)-3-Cinnamoyl-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Key Difference : Addition of a cinnamoyl group at position 3.

Research Implications and Limitations

  • Pharmacological Potential: While none of the evidence directly reports biological data for the butyl derivative, structural similarities to DHPMs suggest possible applications in antiviral or anticancer research .
  • Physical Property Gaps : Melting points, boiling points, and solubility data are largely unavailable, highlighting the need for experimental characterization .

Activité Biologique

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 μg/mL against these pathogens .

Anticancer Activity

Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its anticancer properties. In vitro studies indicated that it exhibits significant cytotoxicity against various cancer cell lines. For example:

  • MDA-MB-231 (triple-negative breast cancer): IC50 values were noted in the range of 0.870.87 to 12.91μM12.91\mu M.
  • MCF-7 (breast cancer): The compound displayed a selectivity index indicating lower toxicity towards normal cells compared to cancer cells .

Table 1 summarizes the IC50 values of butyl 1,6-dimethyl-2-oxo-4-phenyl derivatives against different cancer cell lines:

Cell Line IC50 (μM) Selectivity Index
MDA-MB-2310.87 - 12.91High
MCF-71.75 - 9.46Moderate
Normal Liver Cells>2000Low

The mechanism through which butyl 1,6-dimethyl-2-oxo-4-phenyl derivatives exert their anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, they have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Studies

A notable case study involved the administration of a closely related pyrimidine derivative in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The study demonstrated that treatment significantly inhibited lung metastasis compared to control groups. The compound's pharmacokinetic profile indicated moderate exposure and favorable bioavailability, suggesting potential for therapeutic use in oncology .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.